molecular formula C9H5F3 B1350642 1-Ethynyl-3-(trifluoromethyl)benzene CAS No. 705-28-2

1-Ethynyl-3-(trifluoromethyl)benzene

Cat. No.: B1350642
CAS No.: 705-28-2
M. Wt: 170.13 g/mol
InChI Key: PAHXLHWOHJTWRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethynyl-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H5F3 It features a benzene ring substituted with an ethynyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethynyl-3-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where 3-(trifluoromethyl)iodobenzene reacts with acetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction typically requires a base, such as triethylamine, and is conducted at elevated temperatures.

Industrial Production Methods: Industrial production of this compound often involves similar coupling reactions but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: Reduction of the ethynyl group can yield alkenes or alkanes.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or osmium tetroxide are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of 3-(trifluoromethyl)benzaldehyde or 3-(trifluoromethyl)benzoic acid.

    Reduction: Formation of 1-ethenyl-3-(trifluoromethyl)benzene or 1-ethyl-3-(trifluoromethyl)benzene.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-Ethynyl-3-(trifluoromethyl)benzene has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-ethynyl-3-(trifluoromethyl)benzene exerts its effects depends on its application. In organic synthesis, it acts as a reactive intermediate, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. In biological systems, its trifluoromethyl group can enhance the metabolic stability and bioavailability of pharmaceuticals, while the ethynyl group can interact with specific molecular targets, modulating their activity.

Comparison with Similar Compounds

  • 1-Ethynyl-4-(trifluoromethyl)benzene
  • 1-Ethynyl-3,5-bis(trifluoromethyl)benzene
  • 1-Ethynyl-2-(trifluoromethyl)benzene

Comparison: 1-Ethynyl-3-(trifluoromethyl)benzene is unique due to the position of its substituents, which influences its reactivity and physical properties. Compared to its isomers, it may exhibit different boiling points, solubilities, and reactivity patterns, making it suitable for specific applications where these properties are advantageous .

Properties

IUPAC Name

1-ethynyl-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3/c1-2-7-4-3-5-8(6-7)9(10,11)12/h1,3-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAHXLHWOHJTWRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380973
Record name 1-ethynyl-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

705-28-2
Record name 1-ethynyl-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethynyl-3-(trifluoromethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of trimethyl((3-(trifluoromethyl)phenyl)ethynyl)silane (0.500 g, 2.06 mmol) in ethanol (10 mL) was added potassium carbonate (0.253 g, 1.8 mmol) and the reaction mixture was stirred at RT for 18 h. The reaction mass was quenched in water, neutralized with dil. HCl and extracted with hexane and concentrated to afford 0.200 g of the crude product which was further purified by column chromatography using silica (60-120 mesh) eluting with pet. ether to afford 0.500 g of pure product. 1H NMR (300 MHz, DMSO d6): δ 4.41 (s, 1H), 7.64 (d, J=7.5 Hz, 1H), 7.77-7.81 (m, 3H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.253 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Add potassium carbonate (307 mg, 2.22 mmol) to a solution of trimethyl-(3-trifluoromethylphenylethynyl)-silane (1.07 g, 4.42 mmol) in ethanol (15 mL). Stir at room temperature for 16 h. Neutralized with 10% aqueous hydrochloric acid solution. Add water and extract the product with hexanes. Evaporate hexanes slowly in a cool water bath (<15° C.) to give the title compound (580 mg, 77%).
Quantity
307 mg
Type
reactant
Reaction Step One
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethynyl-3-(trifluoromethyl)benzene
Reactant of Route 2
Reactant of Route 2
1-Ethynyl-3-(trifluoromethyl)benzene
Reactant of Route 3
Reactant of Route 3
1-Ethynyl-3-(trifluoromethyl)benzene
Reactant of Route 4
Reactant of Route 4
1-Ethynyl-3-(trifluoromethyl)benzene
Reactant of Route 5
Reactant of Route 5
1-Ethynyl-3-(trifluoromethyl)benzene
Reactant of Route 6
1-Ethynyl-3-(trifluoromethyl)benzene
Customer
Q & A

Q1: What is the role of 1-Ethynyl-3-(trifluoromethyl)benzene in the synthesis of the phenothiazine cruciform fluorophores?

A1: this compound serves as a key building block in the synthesis of the phenothiazine cruciform fluorophores. The synthesis involves a two-step process:

    Q2: How does the incorporation of this compound influence the photophysical properties of the resulting cruciform fluorophore?

    A2: While the research paper doesn't explicitly detail the specific impact of each individual alkyne on the fluorophore properties, it highlights that the cruciform structures, including the one incorporating this compound, exhibit interesting metallochromic properties. This means their emission spectra change significantly upon interaction with specific metal ions, notably magnesium and zinc. The presence of the trifluoromethyl group on the benzene ring likely influences the electronic distribution within the molecule. This could affect the energy levels of molecular orbitals involved in electronic transitions, and consequently, the observed fluorescence properties. []

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.